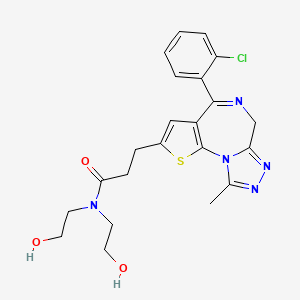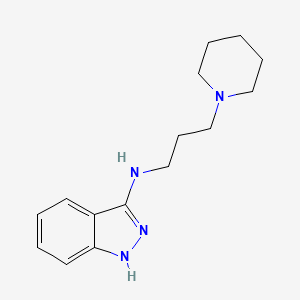
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties . This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and apoptosis. This inhibition can lead to the suppression of tumor growth and the induction of cell death in cancer cells . The compound may also interact with signaling pathways such as the p53/MDM2 pathway, further contributing to its antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Indazol-3-amine
- N-(3-(2-methyl-1-piperidinyl)propyl)-1H-Indazol-3-amine
Uniqueness
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- stands out due to its unique piperidinylpropyl group, which enhances its biological activity and selectivity. This structural modification can lead to improved pharmacokinetic properties and reduced toxicity compared to other similar compounds .
Propiedades
Número CAS |
82819-11-2 |
|---|---|
Fórmula molecular |
C15H22N4 |
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
N-(3-piperidin-1-ylpropyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C15H22N4/c1-4-10-19(11-5-1)12-6-9-16-15-13-7-2-3-8-14(13)17-18-15/h2-3,7-8H,1,4-6,9-12H2,(H2,16,17,18) |
Clave InChI |
VNQGLEGVJDTWLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCNC2=NNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



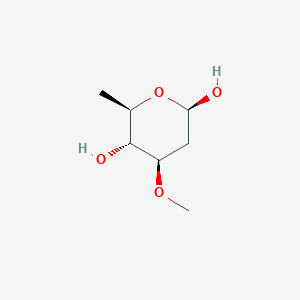


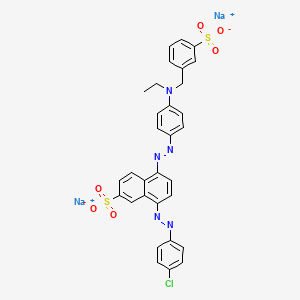

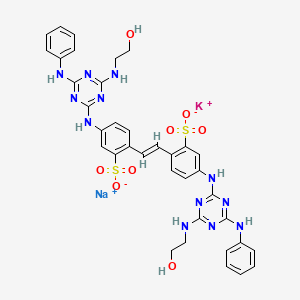
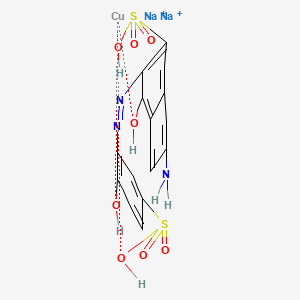
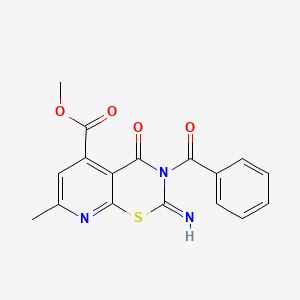
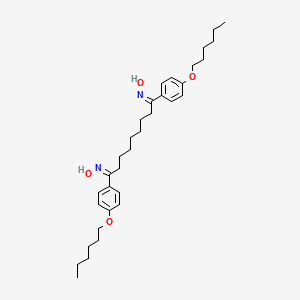
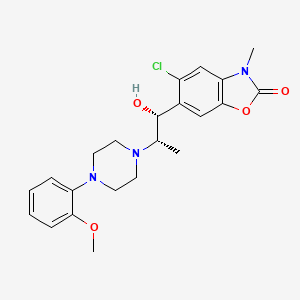
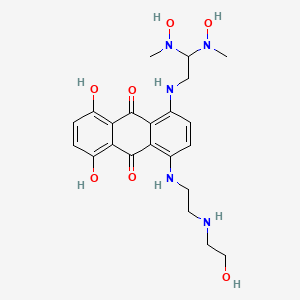
![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)
